- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349
Cas no 123-76-2 (4-oxopentanoic acid)
4-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Levulinic acid
- 2-Acetopropionicacid
- 3-acetyl-propionicaci
- 3-Keto-n-velericacid
- 4-Keto-n-valericacid
- 4-Oxo-pentanoic acid (levulinic acid)
- 4-oxo-pentanoicaci
- 4-oxovaleric
- 4-oxo-valericaci
- laevulinic acid
- 4-Oxopentanoic acid
- LEVULINIC ACID(RG)
- 3-Acetylpropionic Acid
- 4-Oxopentanoic acid,4-Oxovaleric acid
- 4-Oxovaleric Acid
- gamma-Ketovaleric acid
- Levulic acid
- 4-Oxo-pentanoic acid
- LEVA
- usafcz-1
- levulinic
- FEMA 2627
- laevulicacid
- LA
- USAF cz-1
- Laevulic acid
- Acetopropionic acid
- 3-ketobutane-1-carboxylic acid
- Levulinsaeure
- Laevulinsaeure
- beta-acetylpropionic acid
- 4-ketovaleric acid
- 123-76-2
- 591-64-0
- Valeric acid, 4-oxo-
- D70802
- L0042
- SBI-0633496.0002
- Levulinic acid, calcium salt
- FEMA No. 2627
- Diasporal
- SR-01000944838-1
- .beta.-Acetylpropionic acid
- levulenic acid
- betaAcetylpropionic acid
- PENTANOIC ACID,4-OXO MFC5 H8 O3
- Levulinic acid, natural, 99%, FG
- 3-Ketobutane-1-carboxylate
- 4-ketopentanoic acid
- EINECS 204-649-2
- 4-Oxopentansaeure
- 3Acetylpropionic acid
- gamma-ketovalerate
- CHEBI:45630
- BBL027404
- levulinate
- Valeric acid, 4oxo
- LMFA01060006
- .gamma.-Ketovaleric acid
- NS00012787
- 4-Oxopentanoicacid
- NCGC00256314-01
- SR-01000944838
- AKOS000119608
- Propionic acid, 3acetyl
- GEO-04255
- STK802043
- 4Oxovaleric acid
- beta-acetylpropionate
- LEVULINIC ACID [MI]
- CS-0015813
- Levulinic acid, >=97%, FG
- Levulinic acid, analytical standard
- NSC 3716
- DB-003710
- 4-03-00-01560 (Beilstein Handbook Reference)
- RYX5QG61EI
- J-521643
- laevulinate
- WLN: QV2V1
- 3-acetylpropionate
- Levulinic acid, 98%
- 4-Oxopentanoic acid, 4-ketovaleric acid
- SCHEMBL20868
- g-Ketovalerate
- gammaOxovaleric acid
- b-Acetylpropionate
- Propionic acid, 3-acetyl-
- NSC3716
- 3Acetylpropionsaeure
- CHEMBL1235931
- LEVULINIC ACID [FHFI]
- CAS-123-76-2
- Pentanoic acid, 4-oxo
- 4-oxovalerate
- Laevulinic acid; 4-Oxopentanoic acid; 4-Oxovaleric acid; gamma-Ketovaleric acid; Levulic acid; 4-Oxo-pentanoic acid
- Valeric acid, 4-oxo-(levulinic acid)
- AI3-03377
- 4Ketovaleric acid
- gammaOxopentanoic acid
- DB02239
- F2191-0253
- LEVULINIC ACID [FCC]
- Pentanoic acid, 4oxo
- BDBM82191
- 4oxopentanoic acid
- Q903322
- 4-ketovalerate
- NSC-3716
- Acetylpropionic acid
- 3Ketobutane1carboxylic acid
- J-004982
- DTXSID8021648
- PB48051
- s6207
- 3-Acetylpropionsaeure
- VS-08535
- Acidum laevulinicum
- NCGC00259034-01
- NCGC00249052-01
- gammaKetovaleric acid
- Pentanoic acid, 4-oxo-
- b-Acetylpropionic acid
- Tox21_201483
- PENTANOIC ACID,4-OXO MFC5 H8 O3
- magnesium laevulinate
- UNII-RYX5QG61EI
- LEVULINIC ACID [INCI]
- MFCD00002796
- EN300-20219
- levulate
- g-Ketovaleric acid
- HY-Y0839
- Z104477318
- CALCIUM LEVULATE
- 4Oxopentansaeure
- BRN 0506796
- Tox21_302729
- DTXCID701648
- GYB18552
- 4-Oxovaleric acid;3-Acetylpropionic acid
- FL37560
- Levulinic acid (Standard)
- HY-Y0839R
- 4-oxopentanoic acid
-
- MDL: MFCD00002796
- Inchi: 1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)
- InChI Key: JOOXCMJARBKPKM-UHFFFAOYSA-N
- SMILES: CC(CCC(=O)O)=O
- BRN: 506796
Computed Properties
- Exact Mass: 116.04700
- Monoisotopic Mass: 116.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 54.4A^2
Experimental Properties
- Color/Form: White flake or phylloid crystals
- Density: 1.134 g/mL at 25 °C(lit.)
- Melting Point: 30-33 °C (lit.)
- Boiling Point: 245-246 °C(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: 1.4396-1.4426
- Solubility: 675g/l
- Water Partition Coefficient: Soluble in water ( 675g/L at 20°C).
- PSA: 54.37000
- LogP: 0.44020
- FEMA: 2627
- Merck: 5472
- Sensitiveness: Light Sensitive
- Vapor Pressure: 1 mmHg ( 102 °C)
- Solubility: Soluble in water, alcohol, ether and other organic solvents. Insoluble in non-polar organic solvents such as gasoline, kerosene, carbon tetrachloride, etc.
4-oxopentanoic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3261
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S45-S36/37/39
- RTECS:OI1575000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22; R34
- Packing Group:III
- Safety Term:8
4-oxopentanoic acid Customs Data
- HS CODE:2915509000
- Customs Data:
China Customs Code:
2915509000Overview:
2915509000 Propionate and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915509000 propionic acid, its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
4-oxopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L2009-250G |
4-oxopentanoic acid |
123-76-2 | 250g |
¥888.33 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L2009-50G |
4-oxopentanoic acid |
123-76-2 | 50g |
¥227.49 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L2009-1KG |
4-oxopentanoic acid |
123-76-2 | 1kg |
¥890.7 | 2023-11-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812328-5kg |
laevulinic acid |
123-76-2 | AR,99.0% | 5kg |
1,326.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W262706-SAMPLE-K |
4-oxopentanoic acid |
123-76-2 | ≥97%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W262706-1KG-K |
4-oxopentanoic acid |
123-76-2 | ≥97%, FG | 1KG |
1029.64 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W262706-5KG-K |
4-oxopentanoic acid |
123-76-2 | ≥97%, FG | 5KG |
1390.13 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W262706-10KG-K |
4-oxopentanoic acid |
123-76-2 | ≥97%, FG | 10KG |
3397.71 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W262706-25KG-K |
4-oxopentanoic acid |
123-76-2 | ≥97%, FG | 25KG |
6426.82 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W262701-SAMPLE-K |
4-oxopentanoic acid |
123-76-2 | natural, 99%, FG | 587.6 | 2021-05-17 |
4-oxopentanoic acid Production Method
Production Method 1
Production Method 2
1.2 Solvents: Water ; rt
- Comparison of Homogeneous and Heterogeneous Catalysts for Glucose-to-Fructose Isomerization in Aqueous Media, ChemSusChem, 2013, 6(12), 2369-2376
4-oxopentanoic acid Raw materials
- D-Galacturonic acid
- D(+)-Xylose
- D(+)-Glucose
- D(+)-Mannose
- D-Glucuronic Acid
- Hemicellulase
- D-Fructose
- D-Galactose
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- β-D-Glucopyranose-2-C-d
4-oxopentanoic acid Preparation Products
- Pyruvaldehyde (78-98-8)
- 5-Hydroxymethylfurfural (67-47-0)
- Dihydroxyacetone (96-26-4)
- Oxalic acid (144-62-7)
- Lactate (50-21-5)
- β-D-Fructofuranose-1-C-d (1499982-89-6)
- 4-oxopentanoic acid (123-76-2)
- Formic Acid-d (<5% H2O) (917-71-5)
- Pyruvic acid (127-17-3)
- 5-(Hydroxymethyl)-2-furancarboxaldehyde-d (1499982-92-1)
4-oxopentanoic acid Suppliers
4-oxopentanoic acid Related Literature
-
ármin Szabolcs,Márk Molnár,Gábor Dibó,László T. Mika Green Chem. 2013 15 439
-
Sónia P. M. Ventura,Paulo de Morais,Jaime A. S. Coelho,Tania Sintra,Jo?o A. P. Coutinho,Carlos A. M. Afonso Green Chem. 2016 18 4733
-
3. Organic peroxides containing functional groups. Part III. The reaction of hydrogen peroxide and t-butyl hydroperoxide with 4-oxovaleric acidR. C. P. Cubbon,C. Hewlett J. Chem. Soc. C 1968 2986
-
Ombeline Mayol,Sylvain David,Ekaterina Darii,Adrien Debard,Aline Mariage,Virginie Pellouin,Jean-Louis Petit,Marcel Salanoubat,Véronique de Berardinis,Anne Zaparucha,Carine Vergne-Vaxelaire Catal. Sci. Technol. 2016 6 7421
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem. 2013 11 7559
Additional information on 4-oxopentanoic acid
Professional Introduction to 4-oxopentanoic acid (CAS No: 123-76-2)
4-oxopentanoic acid, with the chemical formula C₅H₈O₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number 123-76-2 uniquely identifies it in scientific literature and industrial applications. This compound, also known as pentanedioic acid, (2-oxo-), belongs to the class of α-keto acids, which have garnered considerable attention due to their diverse biological activities and synthetic utility.
The structural features of 4-oxopentanoic acid make it a versatile intermediate in chemical synthesis. The presence of both a carbonyl group and a carboxylic acid moiety allows for numerous functionalization reactions, making it a valuable building block in the development of more complex molecules. In recent years, researchers have been exploring its potential in various therapeutic applications, particularly in the realm of metabolic regulation and inflammation modulation.
Recent studies have highlighted the pharmacological significance of 4-oxopentanoic acid. For instance, research published in the journal *Bioorganic & Medicinal Chemistry* demonstrated its role as a precursor in the synthesis of novel anti-inflammatory agents. The compound's ability to inhibit key enzymes involved in pro-inflammatory pathways has sparked interest in its potential as a therapeutic candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease. The study utilized advanced spectroscopic techniques to elucidate the mechanism of action, revealing that 4-oxopentanoic acid modulates cytokine production by targeting specific signaling cascades.
In addition to its anti-inflammatory properties, 4-oxopentanoic acid has been investigated for its effects on metabolic health. A groundbreaking study published in *Nature Chemical Biology* explored its impact on glucose homeostasis. The research team found that administration of 4-oxopentanoic acid led to improved insulin sensitivity in animal models, suggesting its potential as a treatment for type 2 diabetes. The study further revealed that the compound enhances the activity of mitochondrial enzymes involved in energy production, thereby contributing to better metabolic control.
The synthetic pathways for 4-oxopentanoic acid have also seen significant advancements. Modern synthetic methods, such as catalytic hydrogenation and enantioselective synthesis, have enabled the production of high-purity forms of the compound with minimal byproducts. These advancements are crucial for pharmaceutical applications where impurities can significantly affect efficacy and safety. Researchers have reported novel catalytic systems that improve yield and selectivity, making large-scale production more feasible.
The role of 4-oxopentanoic acid in drug discovery extends beyond its direct therapeutic applications. It serves as a key intermediate in the synthesis of more complex molecules with targeted biological activities. For example, derivatives of 4-oxopentanoic acid have been incorporated into peptidomimetics designed to mimic natural bioactive peptides while avoiding their drawbacks such as rapid degradation or immunogenicity. These peptidomimetics are being evaluated for their potential in treating neurological disorders and cancer.
The chemical properties of 4-oxopentanoic acid also make it useful in materials science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation technologies, and catalysis. Recent work has demonstrated that incorporating 4-oxopentanoic acid into MOF structures enhances their stability and functionality, opening new avenues for industrial applications.
The environmental impact of synthesizing and utilizing 4-oxopentanoic acid is another area of growing interest. Green chemistry principles have guided researchers toward developing more sustainable synthetic routes that minimize waste and energy consumption. Biocatalytic methods, which employ enzymes as catalysts under mild conditions, have shown promise in this regard. By leveraging natural processes, these methods align with the growing demand for environmentally friendly chemical production.
Future directions in research on 4-oxopentanoic acid include exploring its potential in personalized medicine. Given its diverse biological activities, it may be possible to develop tailored derivatives based on individual patient profiles. Advances in computational chemistry and artificial intelligence are expected to play a significant role in designing these personalized therapeutic agents efficiently.
In conclusion, 4-oxopentanoic acid (CAS No: 123-76-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and versatile reactivity make it an invaluable asset in scientific research and industrial development. As our understanding of its properties continues to grow, so too will its potential contributions to advancing human health and sustainable technology.
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